molecular formula C21H17FN4O2 B2402246 N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260932-76-0

N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2402246
CAS RN: 1260932-76-0
M. Wt: 376.391
InChI Key: AUKGUSPFXFQGEN-UHFFFAOYSA-N
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Description

The compound “N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups including an amide, a benzyl group, a fluorophenyl group, an oxadiazole ring, and a pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all influence its properties .

Scientific Research Applications

Anti-Inflammatory Activity

Research indicates that derivatives of N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have shown significant anti-inflammatory activity. A study by Sunder and Maleraju (2013) focused on synthesizing eight derivatives of this compound, demonstrating notable anti-inflammatory effects in some of these derivatives (Sunder & Maleraju, 2013).

Antibacterial Agents

Compounds related to N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have been investigated for their potential as antibacterial agents. Ramalingam et al. (2019) synthesized derivatives that were effective against various bacterial strains, demonstrating their potential in antimicrobial applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antitubercular Agents

A study by Joshi et al. (2015) synthesized pyrrole derivatives of N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, which exhibited moderate to good antitubercular activity. This highlights the compound's potential role in treating tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Antimycobacterial Activity

Pandya et al. (2019) conducted research focusing on the antimycobacterial properties of related compounds. They synthesized a series of dihydropyrrolone conjugates demonstrating notable activity against mycobacterial strains, suggesting their applicability in antimycobacterial therapies (Pandya, Dave, Patel, & Desai, 2019).

Synthesis and Pharmacological Evaluation

Research by Rehman et al. (2016) involved the synthesis of N-substituted derivatives of this compound, examining their antimicrobial and hemolytic activities. This study adds to the understanding of the pharmacological properties of these compounds (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Antitumor Activity

Alqasoumi et al. (2009) synthesized derivatives of N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, demonstrating potent antitumor activity. This suggests its potential use in cancer treatment (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Future Directions

The future research directions for this compound could include further studies into its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-benzyl-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c22-17-10-8-16(9-11-17)20-24-21(28-25-20)18-7-4-12-26(18)14-19(27)23-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKGUSPFXFQGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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